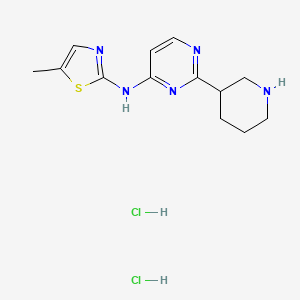

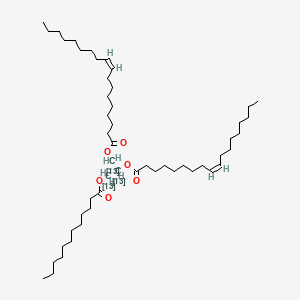

4-(3-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

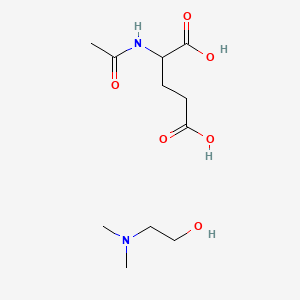

4-(3-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in various chemical reactions

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(3-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 3-Methoxybenzohydrazid mit Pyridin-3-carbaldehyd in Gegenwart eines geeigneten Katalysators. Das Reaktionsgemisch wird dann mit Thioharnstoff behandelt, um die gewünschte Triazol-Thiol-Verbindung zu bilden. Die Reaktionsbedingungen umfassen oft das Rückflusskochen in Ethanol oder einem anderen geeigneten Lösungsmittel, wobei die Reaktionszeit je nach den spezifischen Reagenzien und Bedingungen variiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl die Skalierbarkeit des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(3-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, insbesondere am Triazolring oder an der Pyridinylgruppe.

Substitution: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Salpetersäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Halogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Disulfide, Sulfonsäuren.

Reduktion: Reduzierte Triazolderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für sein Potenzial als Enzyminhibitor oder Ligand für biologische Rezeptoren.

Medizin: Wird für seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende, antimikrobielle und krebshemmende Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-(3-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann mit Metallionen koordinieren, was ihn zu einem potenziellen Inhibitor von Metalloenzymen macht. Darüber hinaus kann die Verbindung über Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit biologischen Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological receptors through hydrogen bonding and hydrophobic interactions, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(3-Methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-thiol

- 4-(3-Methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol

- 4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol

Einzigartigkeit

4-(3-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol ist aufgrund der spezifischen Positionierung der Methoxy- und Pyridinylgruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen können. Das Vorhandensein der Methoxygruppe an der 3-Position des Phenylrings und der Pyridinylgruppe an der 3-Position des Triazolrings bietet eine eindeutige elektronische Umgebung, die seine Wechselwirkung mit biologischen Zielstrukturen und seine Gesamtstabilität verbessern kann.

Eigenschaften

Molekularformel |

C14H12N4OS |

|---|---|

Molekulargewicht |

284.34 g/mol |

IUPAC-Name |

4-(3-methoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H12N4OS/c1-19-12-6-2-5-11(8-12)18-13(16-17-14(18)20)10-4-3-7-15-9-10/h2-9H,1H3,(H,17,20) |

InChI-Schlüssel |

OXLZEYRTSWZMIA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)

![3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane](/img/structure/B12300638.png)

![2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B12300640.png)

![bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)

![16-Amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile](/img/structure/B12300679.png)